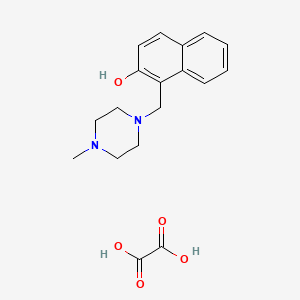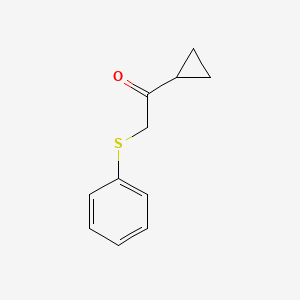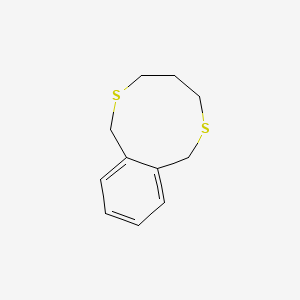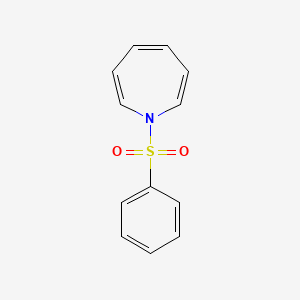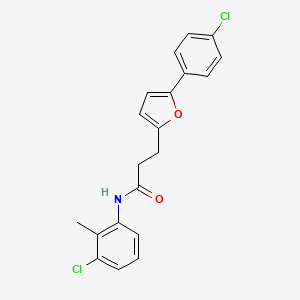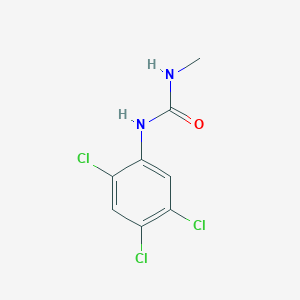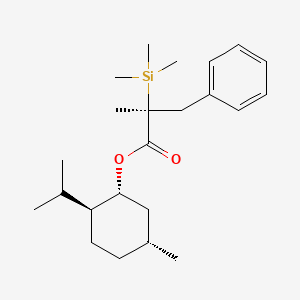
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate is a complex organic compound characterized by its unique stereochemistry and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol with (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and selectivity of the desired product .
化学反应分析
Types of Reactions
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
科学研究应用
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
相似化合物的比较
Similar Compounds
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol: A related compound with similar stereochemistry but lacking the ester and trimethylsilyl groups.
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzoate: Another ester derivative with a different acyl group.
Uniqueness
The presence of the trimethylsilyl group in (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate imparts unique chemical properties, such as increased lipophilicity and stability. This makes it particularly useful in applications where these characteristics are desirable .
属性
CAS 编号 |
112297-84-4 |
|---|---|
分子式 |
C23H38O2Si |
分子量 |
374.6 g/mol |
IUPAC 名称 |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-2-methyl-3-phenyl-2-trimethylsilylpropanoate |
InChI |
InChI=1S/C23H38O2Si/c1-17(2)20-14-13-18(3)15-21(20)25-22(24)23(4,26(5,6)7)16-19-11-9-8-10-12-19/h8-12,17-18,20-21H,13-16H2,1-7H3/t18-,20+,21-,23+/m1/s1 |
InChI 键 |
SICQZWJSRMADLT-RJSMDTJLSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@](C)(CC2=CC=CC=C2)[Si](C)(C)C)C(C)C |
规范 SMILES |
CC1CCC(C(C1)OC(=O)C(C)(CC2=CC=CC=C2)[Si](C)(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



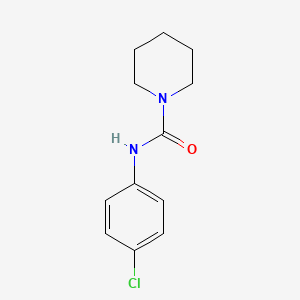
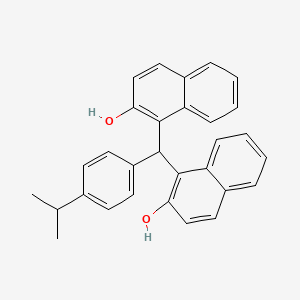
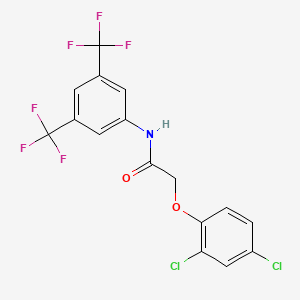
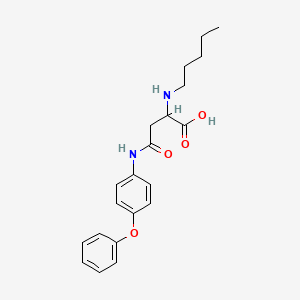
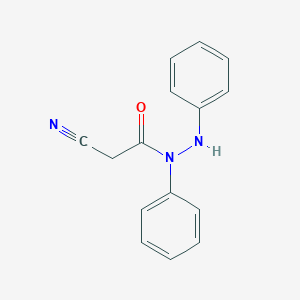
![N-[(E)-9-anthrylmethylidene]-3-bromoaniline](/img/structure/B15075107.png)
